molecular formula C17H18N2O4S B2817338 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922059-39-0

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2817338
CAS No.: 922059-39-0
M. Wt: 346.4
InChI Key: VOIGRSAWYHFLHO-UHFFFAOYSA-N
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Description

This compound features a benzene sulfonamide core linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group, with an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₇H₁₈N₂O₄S (molecular weight: 354.4 g/mol).

Properties

IUPAC Name

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-23-14-5-7-15(8-6-14)24(21,22)19-13-4-9-16-12(11-13)3-10-17(20)18-16/h4-9,11,19H,2-3,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIGRSAWYHFLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which can be synthesized through the Biginelli reaction. This reaction involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions . The resulting quinoline derivative is then subjected to sulfonation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table highlights key structural differences and predicted properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Benzene Ring) Substituents (Tetrahydroquinolinone) Molecular Weight (g/mol) Predicted LogP
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (Target) C₁₇H₁₈N₂O₄S 4-ethoxy None 354.4 ~2.5
2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0145) C₁₈H₂₀N₂O₃S 2,4,5-trimethyl None 344.4 ~3.0
2-methoxy-5-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (BE49464) C₂₁H₂₆N₂O₄S 2-methoxy, 5-methyl 1-(2-methylpropyl) 402.5 ~3.8

Key Observations :

  • BE49464’s 2-methylpropyl chain on the tetrahydroquinolinone ring increases molecular weight and lipophilicity (LogP ~3.8), which may enhance membrane permeability but reduce solubility .
  • Electronic Properties :
    • Ethoxy’s electron-donating nature could alter the sulfonamide’s acidity (pKa) compared to electron-neutral methyl groups, affecting hydrogen-bonding interactions in biological targets .

Hypothetical Pharmacological Implications

  • Enzyme Inhibition :
    • Sulfonamides often act as carbonic anhydrase inhibitors. The ethoxy group’s moderate lipophilicity may balance target binding and pharmacokinetics compared to highly lipophilic analogs like BE49464 .
    • Trimethyl substituents (F743-0145) could enhance hydrophobic interactions but reduce solubility, limiting bioavailability .
  • Metabolic Stability :
    • Ethoxy groups are susceptible to oxidative metabolism (e.g., cytochrome P450), whereas methyl groups in F743-0145 may confer greater metabolic stability .

Biological Activity

4-Ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the class of quinoline derivatives. This compound is characterized by its unique structural features, including an ethoxy group and a sulfonamide functional group. Its potential therapeutic applications have garnered interest in various fields of medicinal chemistry, particularly concerning its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N2O4SC_{19}H_{21}N_{2}O_{4}S, with a molecular weight of approximately 392.45 g/mol. The structure includes a tetrahydroquinoline core that may interact with various biological targets.

Property Value
Molecular FormulaC19H21N2O4S
Molecular Weight392.45 g/mol
LogP2.7258
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area45.871 Ų

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biological pathways. Preliminary studies suggest that it could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in the compound enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria.

Anticancer Potential

Studies have shown that compounds with similar structures to this compound possess anticancer activity. The tetrahydroquinoline core is believed to play a role in inducing apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth.

COX Inhibition

A notable study evaluated the COX inhibitory activity of related compounds and found that certain derivatives exhibited up to 47% inhibition at concentrations around 20 μM compared to celecoxib's 80% inhibition at 1 μM . This suggests that while not as potent as established COX inhibitors, these compounds could still be relevant in inflammatory conditions.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives:

  • In Vitro Studies : Various in vitro assays have demonstrated the compound's potential to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight its broad-spectrum antimicrobial activity.
  • In Vivo Models : Animal models have been used to assess the cardiovascular effects of related sulfonamides. For instance, one study indicated that certain benzenesulfonamides could significantly reduce perfusion pressure and coronary resistance in isolated rat hearts . This suggests potential therapeutic applications in cardiovascular diseases.
  • Pharmacokinetic Studies : The pharmacokinetics of related compounds have been evaluated using computational models to predict absorption, distribution, metabolism, and excretion (ADME). These studies help elucidate the compound's bioavailability and therapeutic window.

Q & A

Q. What are the critical steps in synthesizing 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines via the Povarov reaction (e.g., using ethyl glyoxylate and benzylamine derivatives) .

Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. Key Factors :

  • Temperature : Exceeding 60°C during sulfonylation risks decomposition .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride reactivity but may require post-reaction solvent swaps for purification .

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.35–1.45 ppm (ethoxy CH3), δ 6.5–8.0 ppm (aromatic protons), and δ 10.2–10.8 ppm (sulfonamide NH) confirm substituent positions .
    • ¹³C NMR : Signals for the carbonyl (δ ~170 ppm) and sulfonamide sulfur (δ ~55 ppm) validate the core structure .
  • Mass Spectrometry (HRMS) : Exact mass matching (±5 ppm) confirms molecular formula (e.g., C19H21N2O4S) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water mobile phases .

Q. How does the compound’s solubility profile impact formulation for biological assays?

Methodological Answer:

  • Solubility :
    • Aqueous Buffers : Poor solubility (<0.1 mg/mL in PBS, pH 7.4) necessitates DMSO stock solutions (≤10% v/v) .
    • Organic Solvents : High solubility in DMSO, DMF, or ethanol (>50 mg/mL) .
  • Stability : Hydrolysis of the ethoxy group occurs at pH <4, requiring neutral buffer storage .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer: Contradictions (e.g., IC50 variability across studies) may arise from:

  • Assay Conditions : Variations in buffer pH (affecting sulfonamide ionization) or reducing agents (disrupting disulfide bonds in targets) .
  • Solution :
    • Standardized Protocols : Use Tris-HCl (pH 7.5) with 1 mM DTT for thiol-containing enzymes .
    • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target binding?

Methodological Answer:

  • Modification Sites :
    • Ethoxy Group : Replace with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions .
    • Tetrahydroquinoline Core : Introduce electron-withdrawing groups (e.g., Cl at position 7) to stabilize π-π stacking .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites .

Q. How can synthetic routes be scaled while maintaining high enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) for racemic mixtures .
  • Asymmetric Synthesis : Catalytic enantioselective Povarov reactions with chiral Brønsted acids (e.g., BINOL-phosphoric acid derivatives) .

Q. What experimental designs address stability challenges in long-term storage?

Methodological Answer:

  • Degradation Pathways : Photooxidation of the tetrahydroquinoline core and hydrolysis of the sulfonamide .
  • Solutions :
    • Lyophilization : Store as a lyophilized powder under argon at -20°C .
    • Light Protection : Use amber vials and conduct stability studies under ICH Q1A guidelines .

Q. How do researchers reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer: Discrepancies may stem from:

  • Cell Membrane Permeability : Use logP calculations (e.g., ~2.5 for this compound) to predict penetration efficiency .
  • Metabolic Activation : Pre-incubate compounds with liver microsomes to assess prodrug potential .

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